molecular formula C19H22N2OS B2503128 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole CAS No. 867041-77-8

2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole

Cat. No.: B2503128
CAS No.: 867041-77-8
M. Wt: 326.46
InChI Key: GHVJJIJJMWIMMO-UHFFFAOYSA-N
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Description

2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative characterized by a thioether (-S-) linker connecting a benzo[d]imidazole core to a 4-(m-tolyloxy)butyl chain. Benzimidazole derivatives are widely studied for their therapeutic applications, including antiulcer, antiviral, and anticancer activities, owing to their ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions . The compound’s sulfur-containing side chain may contribute to redox activity or metal coordination, as seen in related anticorrosion agents .

Properties

IUPAC Name

2-[4-(3-methylphenoxy)butylsulfanylmethyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c1-15-7-6-8-16(13-15)22-11-4-5-12-23-14-19-20-17-9-2-3-10-18(17)21-19/h2-3,6-10,13H,4-5,11-12,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVJJIJJMWIMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCCSCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1H-benzo[d]imidazole with a suitable alkylating agent to introduce the thioether linkage. This is followed by the introduction of the tolyloxy group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and organic solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. The thioether linkage and tolyloxy group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzimidazole Derivatives

Compound Name Substituents/Modifications Key Features Reference ID
This compound - Thioether linker
- 4-(m-tolyloxy)butyl chain
Enhanced lipophilicity; potential for hydrophobic binding N/A
2-(((4-(2-methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole - Sulfinyl (-SO-) linker
- Pyridinyl-methoxyphenoxy group
Improved metabolic stability; proton pump inhibitor activity
2-(((4-chlorobenzyl)thiol)methyl)-1H-benzo[d]imidazole - Chlorobenzyl group
- Thiol (-SH) moiety
Anticorrosion properties; strong adsorption on metal surfaces via N/S atoms
2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide (9c) - Triazole-thiazole hybrid
- Bromophenyl substituent
Anticancer activity; docking studies suggest strong binding to kinase targets
5-(Difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole - Difluoromethoxy group
- Dimethoxypyridinyl side chain
Enhanced electron-withdrawing effects; potential CNS activity
Ilaprazole Impurity 2 - Dual pyridinylmethyl groups
- Pyrrolyl substituent
Structural impurity in proton pump inhibitors; highlights metabolic degradation pathways

Table 2: Functional Comparison

Compound Class Biological Activity Key Findings Reference ID
Thioether-linked benzimidazoles Anticancer, Antiviral The m-tolyloxy group enhances membrane permeability; thioether improves redox activity
Sulfinyl derivatives Proton pump inhibition Sulfinyl group increases acidity (pKa ~5), enabling covalent binding to H+/K+-ATPase
Halogenated analogs Anticorrosion, Antimicrobial Chlorine/bromine substituents improve adsorption on metals and biofilm resistance
Triazole-thiazole hybrids Kinase inhibition Bromophenyl group in 9c shows IC50 < 1 µM against EGFR kinase

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., methoxy, m-tolyl) : Increase lipophilicity and improve blood-brain barrier penetration, as seen in CNS-targeting derivatives .
  • Electron-Withdrawing Groups (e.g., Cl, CF3) : Enhance metal-binding capacity in anticorrosion agents or modulate enzyme inhibition (e.g., proton pump inhibitors) .
  • Bulkier Substituents (e.g., trifluoroethoxy, naphthyl) : May reduce metabolic clearance but limit target accessibility .

Biological Activity

The compound 2-(((4-(m-tolyloxy)butyl)thio)methyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The structure of this compound includes a benzimidazole core, which is known for its diverse biological properties. The presence of the thioether group (-S-), the tolyloxy group, and the butyl chain contributes to its unique chemical behavior and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives often exhibit antimicrobial properties. For instance, studies have shown that certain benzimidazole compounds demonstrate significant antibacterial activity against a range of pathogens. The incorporation of sulfur-containing moieties like thioether groups can enhance this activity due to their ability to interact with microbial cell membranes or inhibit essential microbial enzymes.

CompoundActivity TypeMicroorganismIC50 (µg/mL)
Compound AAntibacterialStaphylococcus aureus5.0
Compound BAntifungalCandida albicans3.5
This compoundTBDTBDTBD

Anticancer Activity

Benzimidazoles have also been studied for their anticancer properties. The thioether modification in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

A case study involving similar benzimidazole derivatives showed promising results in inhibiting the growth of cancer cells:

  • Cell Lines Tested : A-431 (epidermoid carcinoma), MCF-7 (breast cancer)
  • Findings : Compounds exhibited IC50 values ranging from 1.5 to 10 µg/mL, indicating significant growth inhibition compared to control groups.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Membrane Disruption : The thioether group may facilitate interactions with lipid membranes, leading to increased permeability and cell death.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of antibacterial activity correlated with structural modifications.
  • Anticancer Screening : In vitro assays on cancer cell lines revealed that modifications at the benzimidazole core significantly affected cytotoxicity, suggesting that further optimization could enhance therapeutic potential.
  • Structure-Activity Relationship (SAR) : Investigations into SAR highlighted that substituents on the benzimidazole ring and the presence of sulfur groups could be crucial for enhancing biological activity.

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